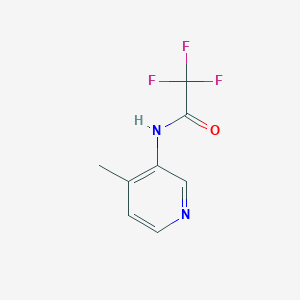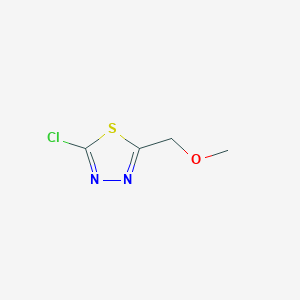
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole
説明
“2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For example, a process for the preparation of 2-chloro-5-chloromethyl-pyridine involves reacting a 2-alkoxy-5-alkoxymethylpyridine derivative with a chlorinating agent2. Another process involves the catalytic protodeboronation of alkyl boronic esters3. However, the specific synthesis process for “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is not readily available.Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is not explicitly provided in the search results. However, similar compounds like “2-Chloro-5-methoxyphenylboronic acid” have been analyzed4.Chemical Reactions Analysis
The chemical reactions involving “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” are not explicitly mentioned in the search results. However, similar compounds have been used in Suzuki–Miyaura coupling reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” are not explicitly provided in the search results. However, similar compounds like “2-Chloro-5-methoxyphenylboronic acid” have been analyzed4.科学的研究の応用
Antimicrobial Applications
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds synthesized from thiadiazole, including the 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole structure, show moderate antimicrobial activity against various bacterial and fungal strains. For example, a study by Sah et al. (2014) synthesized formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, which exhibited moderate antimicrobial activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah et al., 2014). Kumar and Panwar (2015) also confirmed the antimicrobial activity of thiadiazole derivatives, noting that certain compounds displayed potent antimicrobial properties against a spectrum of microbes (Kumar & Panwar, 2015).
Fungicidal Applications
The fungicidal properties of thiadiazole compounds, including variants of 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole, have been explored, particularly in the context of agricultural applications. A study by Chen et al. (2000) investigated the fungicidal activity of thiadiazole derivatives against rice sheath blight, a significant disease affecting rice crops in China. The study found that certain derivatives exhibited high fungicidal activity, suggesting potential agricultural applications (Chen, Li, & Han, 2000).
Anti-proliferative and Anti-cancer Applications
Thiadiazole derivatives have also been evaluated for their potential anti-proliferative and anti-cancer activities. Gür et al. (2020) synthesized Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine and investigated their biological activities. They found that certain compounds exhibited high DNA protective ability and strong antimicrobial activity against specific bacterial strains. Moreover, one of the compounds showed cytotoxicity on cancer cell lines, indicating potential anti-cancer applications (Gür et al., 2020).
Corrosion Inhibition Applications
Apart from biomedical applications, 2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole derivatives have been explored as corrosion inhibitors. Attou et al. (2020) synthesized a 1,3,4-thiadiazole derivative and investigated its role as a corrosion inhibitor for mild steel in an acidic environment. The study highlighted the high protection degree offered by the compound and suggested that the adsorption of the molecules followed the Langmuir isotherm model, indicating a potential industrial application in corrosion prevention (Attou et al., 2020).
Safety And Hazards
The safety data sheet for “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” is not readily available. However, safety data for similar compounds like “2-Chloro-2-methylbutane” are available7.
将来の方向性
The future directions for the research and application of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole” are not explicitly mentioned in the search results. However, similar compounds are being used in various fields of scientific research18.
Please note that this analysis is based on the limited information available and may not fully represent the properties and potential applications of “2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole”. For a more comprehensive understanding, further research and consultation with experts in the field are recommended.
特性
IUPAC Name |
2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDHRDUBZIULSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(methoxymethyl)-1,3,4-thiadiazole | |
CAS RN |
1339251-10-3 | |
| Record name | 2-chloro-5-(methoxymethyl)-1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



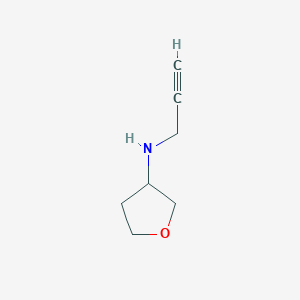
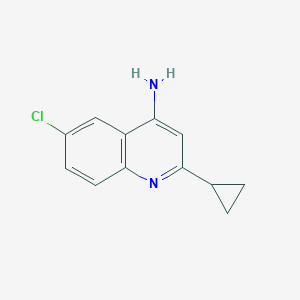
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
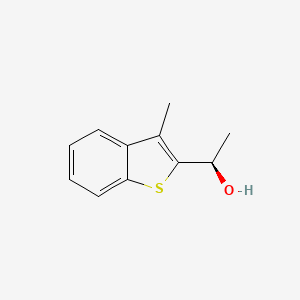
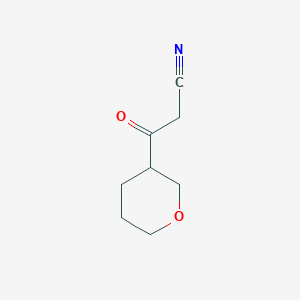
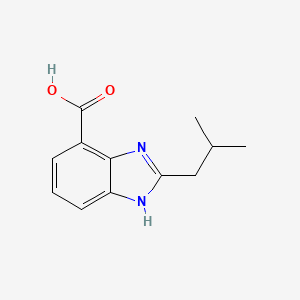
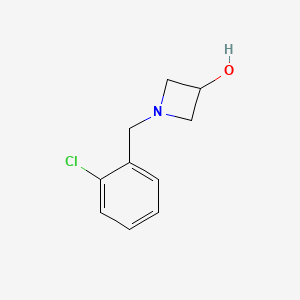
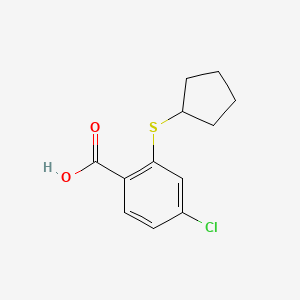
![3-methyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]pyridin-2-amine](/img/structure/B1428915.png)
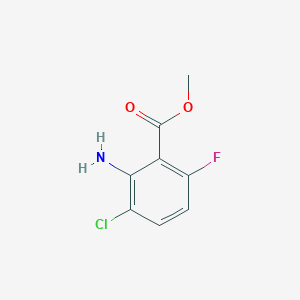
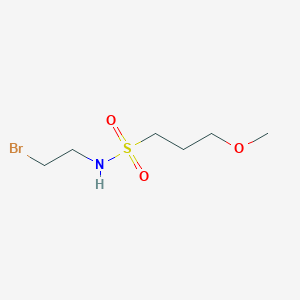
![7,8-Difluoro-1H-benzo[D][1,3]oxazine-2,4-dione](/img/structure/B1428921.png)
![[4-(Trifluoromethyl)pyrimidin-2-YL]methanamine](/img/structure/B1428922.png)
